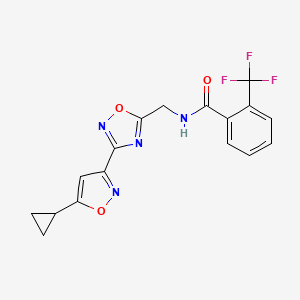

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O3 and its molecular weight is 378.311. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the REarrange during Transfection (RET) kinase . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration . Activating mutations of RET kinase frequently occur in human thyroid and lung cancers .

Mode of Action

This compound acts as a specific inhibitor of RET kinase . It binds to the kinase, inhibiting its activity and preventing it from phosphorylating its substrates . This inhibition disrupts the signaling pathways that are mediated by RET, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of RET kinase affects several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell proliferation, survival, and migration . By inhibiting RET kinase, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation and survival .

Pharmacokinetics

This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile .

Result of Action

The compound effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant (V804M), and thyroid-cancer derived TT cells . This indicates that the compound’s action is specific to cells with active RET signaling .

Análisis Bioquímico

Biochemical Properties

This compound interacts with the RET kinase, a key enzyme involved in cell growth and differentiation . It is potent against both the wild-type RET and its gatekeeper mutant . The nature of these interactions involves the compound binding to the active site of the RET kinase, thereby inhibiting its activity .

Cellular Effects

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide effectively suppresses the growth of cells transformed with wild-type RET and its gatekeeper mutant . It also has an impact on thyroid-cancer derived TT cells . It does not affect parental Ba/F3 cells and Nthy ori-3-1, normal thyroid cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of the RET kinase, thereby inhibiting its activity . This results in a decrease in the phosphorylation of downstream signaling molecules, leading to a reduction in cell proliferation .

Temporal Effects in Laboratory Settings

The compound displays high metabolic stability, making it a suitable candidate for long-term studies . The specific temporal effects of this compound on cellular function over time in laboratory settings are not mentioned in the available literature.

Actividad Biológica

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole and oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is C_{15}H_{12}F_{3}N_{3}O_{3}, and it has a molecular weight of 351.27 g/mol.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study reported that certain 1,2,4-oxadiazole derivatives achieved IC50 values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of benzamide derivatives containing the oxadiazole moiety demonstrated antifungal activity superior to standard treatments like pyraclostrobin . In vitro assays revealed that some derivatives exhibited over 80% inhibition against specific fungal strains.

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated that certain derivatives of the compound showed acceptable safety profiles, with minimal adverse effects observed at therapeutic concentrations . This is crucial for further development in clinical applications.

Case Study 1: Anticancer Efficacy

In a study involving a panel of 11 cancer cell lines, a derivative of the compound was tested for its efficacy. The results showed that it induced apoptosis significantly in human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629), with a mean IC50 value around 92.4 µM .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antifungal properties of benzamide derivatives containing the oxadiazole unit. The study found that compounds with trifluoromethyl substitutions displayed enhanced activity against Fusarium graminearum and Marssonina mali compared to traditional antifungal agents .

Data Tables

| Activity | IC50 Values (µM) | Cell Lines |

|---|---|---|

| Anticancer | 2.76 | OVXF 899 (Ovarian Cancer) |

| 9.27 | PXF 1752 (Pleural Mesothelioma) | |

| Antifungal | >80% inhibition | Various Fungal Strains |

Propiedades

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O3/c18-17(19,20)11-4-2-1-3-10(11)16(25)21-8-14-22-15(24-27-14)12-7-13(26-23-12)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNKWYAEAYVNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.